4-(3-Amino-3-carboxypropyl)benzoic acid

Building block Linker chemistry Conformational flexibility

This bifunctional building block provides two distinct reactive handles (aromatic carboxyl & aliphatic α-amino acid) linked by a flexible propyl spacer. It is ideal for constructing heterobifunctional linkers, solid-phase peptide synthesis, and targeted protein degradation (PROTAC) scaffolds. Standard Fmoc/t-Bu chemistry compatibility ensures seamless workflow integration.

Molecular Formula C11H13NO4
Molecular Weight 223.228
CAS No. 784092-90-6
Cat. No. B3010747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Amino-3-carboxypropyl)benzoic acid
CAS784092-90-6
Molecular FormulaC11H13NO4
Molecular Weight223.228
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(C(=O)O)N)C(=O)O
InChIInChI=1S/C11H13NO4/c12-9(11(15)16)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)(H,15,16)
InChIKeySKYJBEYFTBBNEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Amino-3-carboxypropyl)benzoic Acid (CAS 784092-90-6): Structural Baseline for Research and Procurement


4-(3-Amino-3-carboxypropyl)benzoic acid (CAS 784092-90-6), systematically named α-amino-4-carboxybenzenebutanoic acid, is a non-proteinogenic amino acid derivative featuring a para-substituted benzoic acid core linked via a propyl chain to an α-amino acid terminus . This compound, with molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol, serves as a bifunctional building block containing both an aromatic carboxylic acid and an aliphatic α-amino acid moiety, providing two distinct reactive handles for conjugation or further derivatization .

Why Generic Substitution of 4-(3-Amino-3-carboxypropyl)benzoic Acid with Common Analogs Compromises Experimental Integrity


Interchanging 4-(3-amino-3-carboxypropyl)benzoic acid with superficially similar compounds such as 4-aminobenzoic acid (PABA), 4-(aminomethyl)benzoic acid, or 4-(3-carboxypropyl)benzoic acid introduces critical variations in molecular geometry, reactive functionality, and physicochemical properties . The target compound uniquely combines an extended propyl spacer with both an aromatic carboxylate and an aliphatic α-amino acid head group, a structural arrangement that cannot be replicated by analogs with shorter linkers or missing functional groups . Such substitutions can lead to divergent conjugation efficiency, altered conformational flexibility, and distinct biological target engagement profiles, as evidenced by comparative binding data for related scaffold derivatives [1].

Quantitative Differentiation of 4-(3-Amino-3-carboxypropyl)benzoic Acid Against Structural Analogs


Structural Comparison: Propyl Spacer Length Differentiates Target from Shorter-Linker Analogs

4-(3-Amino-3-carboxypropyl)benzoic acid contains a three-carbon propyl linker separating the aromatic ring from the α-amino acid moiety . In contrast, 4-(aminomethyl)benzoic acid possesses only a one-carbon methylene spacer, while 4-aminobenzoic acid has no linker . This extended spacer imparts distinct conformational flexibility and spatial separation between reactive sites, enabling bioconjugation strategies that require reduced steric hindrance or increased distance between the aromatic core and the conjugated payload .

Building block Linker chemistry Conformational flexibility

Bifunctional Reactivity: Dual Carboxyl/Amino Functionality Enables Orthogonal Conjugation

The target compound contains two chemically distinct carboxyl groups (aromatic benzoic acid and aliphatic α-amino acid) plus a primary amine, enabling orthogonal protection and sequential conjugation strategies . In comparison, 4-(3-carboxypropyl)benzoic acid lacks the α-amino group entirely, while 4-aminobenzoic acid possesses only one carboxyl and one amine directly on the aromatic ring . This bifunctionality is critical for constructing heterobifunctional linkers or for site-specific immobilization onto solid supports .

Bifunctional linker Orthogonal chemistry Peptide synthesis

Commercial Availability and Purity Profile Comparison for Procurement Decisions

4-(3-Amino-3-carboxypropyl)benzoic acid is commercially available from multiple specialized chemical suppliers with documented purities ≥95-98% (HPLC) . The compound is typically offered as a research-grade solid with storage recommendations at 0-8°C . In contrast, closely related analog 4-(3-carboxypropyl)benzoic acid (CAS 34162-06-6) is offered at comparable purity (NLT 98%) but with a lower molecular weight (208.21 g/mol) and different solubility profile due to absence of the α-amino group .

Procurement Purity Commercial sourcing

Biological Target Engagement: Comparative IC50 Values for Structurally Related Inhibitors

While direct quantitative activity data for the target compound itself is limited in the public domain, structurally related derivatives incorporating the 4-(3-amino-3-carboxypropyl)benzoic acid scaffold demonstrate potent inhibition of glutamate carboxypeptidase II (GCPII) and moderate inhibition of folylpolyglutamate synthase (FPGS) [1]. A derivative, 2-{[3-(4-amino-benzoylamino)-3-carboxy-propyl]-hydroxy-phosphinoyloxy}-pentanedioic acid, exhibited an IC50 of 3 nM against rat GCPII and 8.6 μM against human FPGS [2]. In contrast, simpler analogs like 4-aminobenzoic acid lack the extended propyl-amino acid motif required for engagement with these enzyme active sites, resulting in negligible activity [3].

Enzyme inhibition GCPII Folate metabolism

Optimal Use Cases for 4-(3-Amino-3-carboxypropyl)benzoic Acid Based on Structural and Functional Differentiation


Synthesis of Heterobifunctional Linkers for Bioconjugation and PROTAC Development

The combination of aromatic carboxyl, aliphatic α-amino acid, and a flexible propyl spacer makes 4-(3-amino-3-carboxypropyl)benzoic acid an ideal building block for constructing heterobifunctional linkers . Sequential orthogonal protection of the aromatic carboxyl (e.g., as a tert-butyl ester) and the aliphatic amine (e.g., as Fmoc or Boc) allows independent coupling to diverse payloads such as fluorophores, affinity tags, or E3 ligase ligands for targeted protein degradation applications .

Solid-Phase Peptide Synthesis and Peptidomimetic Design

The α-amino acid terminus enables direct incorporation into solid-phase peptide synthesis workflows using standard Fmoc/t-Bu chemistry . The benzoic acid moiety serves as a rigid aromatic scaffold for introducing conformational constraints or as an anchoring point for on-resin cyclization strategies . The propyl spacer provides the necessary flexibility to accommodate peptide backbone folding while maintaining the desired spatial orientation [1].

Scaffold for Glutamate Carboxypeptidase II (GCPII) Inhibitor Development

Derivatives of 4-(3-amino-3-carboxypropyl)benzoic acid have demonstrated potent inhibition of GCPII, a zinc metallopeptidase implicated in prostate cancer progression and neurological disorders . The compound serves as a privileged scaffold from which structure-activity relationship (SAR) studies can be initiated to optimize potency, selectivity, and pharmacokinetic properties .

Surface Functionalization of Nanoparticles and Affinity Resins

The bifunctional nature of the target compound allows for covalent attachment to solid supports via the aromatic carboxyl group (e.g., through amide bond formation with amine-functionalized surfaces) while leaving the α-amino acid terminus available for subsequent ligand immobilization or analyte capture . This approach is particularly valuable for preparing affinity chromatography resins or functionalized nanoparticles for targeted drug delivery .

Technical Documentation Hub

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